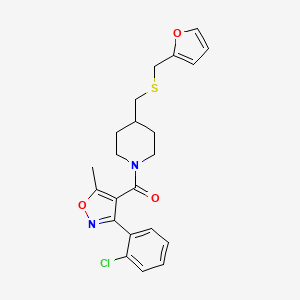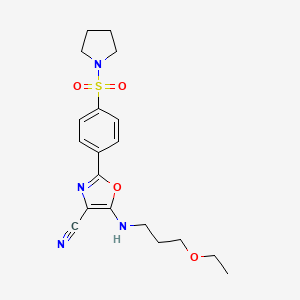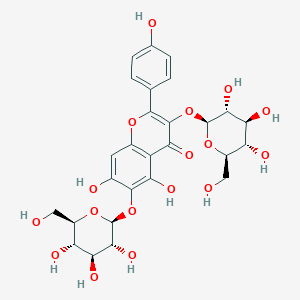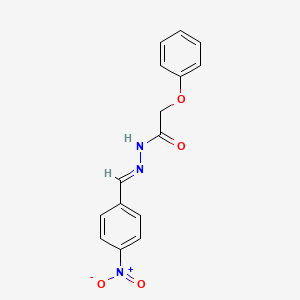
N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)pivalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)pivalamide, also known as DPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DPA is a derivative of oxadiazole, which is a heterocyclic organic compound that contains nitrogen, oxygen, and carbon atoms in its ring structure.
Aplicaciones Científicas De Investigación
Overview of 1,3,4-Oxadiazole Derivatives
1,3,4-Oxadiazole derivatives, including compounds like N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)pivalamide, play a significant role in various scientific research fields due to their unique chemical structure and wide range of biological activities. These compounds have been the subject of extensive studies aiming to explore their potential in drug development, material science, and as sensors due to their promising pharmacological properties and applications in different areas.
Drug Development and Pharmacological Properties
1,3,4-Oxadiazole compounds have been identified as a crucial structural subunit in the development of new drug candidates. They are known to exhibit a broad spectrum of pharmacological activities, including antiviral, analgesic, anti-inflammatory, antitumor, antioxidant, insecticidal, anti-parasitic, and more. Their versatility in drug development stems from their ability to act as surrogates (bioisosteres) for carboxylic acids, carboxamides, and esters, making them efficacious medicinal agents with potentially reduced toxicity. The significance of 1,3,4-oxadiazole containing molecules in synthetic medicinal chemistry highlights their role in creating more active and less toxic therapeutic agents (Rana, Salahuddin, & Sahu, 2020).
Material Science and Organic Electronics
Beyond pharmacology, 1,3,4-oxadiazole derivatives have found applications in material science, particularly in the development of polymers, luminescence-producing materials, and electron-transporting materials. Their unique electronic and optical properties have been exploited in creating advanced materials for various technological applications, including organic electronics and sensors. The ability of these compounds to form stable and efficient luminescent materials is particularly noteworthy, offering potential applications in the development of new organic light-emitting diodes (OLEDs) and other electronic devices.
Metal-Ion Sensing
1,3,4-Oxadiazole derivatives have also been explored for their potential in metal-ion sensing due to their high photoluminescent quantum yield, excellent thermal and chemical stability, and the presence of coordination sites. These properties make them suitable for the development of chemosensors, allowing for the selective detection of metal ions. The ability to design 1,3,4-oxadiazole-based sensors with specific sensitivity and selectivity towards particular metal ions can have significant implications in environmental monitoring, medical diagnostics, and industrial processes (Sharma, Om, & Sharma, 2022).
Propiedades
IUPAC Name |
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-9-6-7-10(2)11(8-9)12-17-18-14(20-12)16-13(19)15(3,4)5/h6-8H,1-5H3,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIHWKJUQWWCQHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxybenzoic acid](/img/structure/B2922117.png)

![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1H-indole-2-carboxamide](/img/structure/B2922120.png)
![3-(3-chlorophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}propanamide](/img/structure/B2922122.png)
![2-({1-[2-(Naphthalen-1-yl)acetyl]piperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2922124.png)






![Ethyl N-[(1-methylpyrrolidin-3-yl)methyl]carbamate;hydrochloride](/img/structure/B2922135.png)
![7-Amino-5-oxo-6-phenethyl-5,6-dihydro[1,6]naphthyridine-8-carbonitrile](/img/structure/B2922136.png)